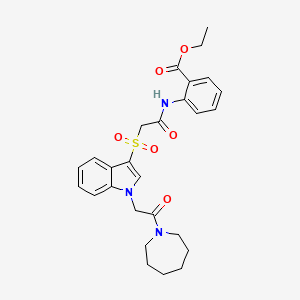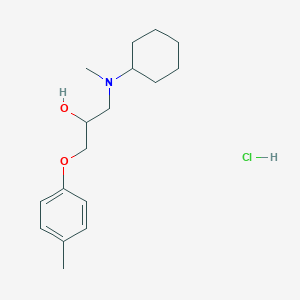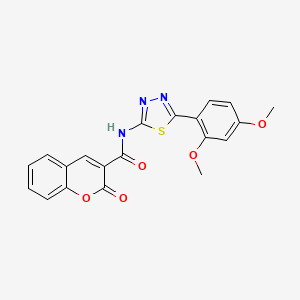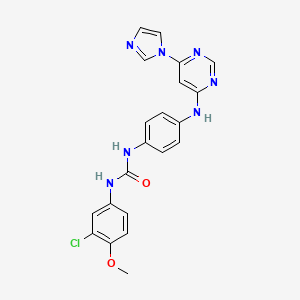
ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate" is a highly specialized organic compound with potential applications across various scientific fields. Characterized by its unique structural components, this compound encompasses functional groups that contribute to its reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate" typically involves multi-step reactions. One common route includes the following steps:
Formation of the Indole Core: : The indole core can be synthesized through Fischer indole synthesis.
Azepane Introduction: : The azepane ring is introduced through nucleophilic substitution.
Sulfonylation: : Sulfonyl chloride is used to introduce the sulfonyl group.
Amidation: : Reaction with ethyl ester of benzoic acid to form the amide bond.
Industrial Production Methods: Industrial production might involve:
Catalysts: : Use of specific catalysts to enhance reaction rates.
Solvents: : Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature Control: : Optimization of temperature to maximize yield and purity.
Purification: : Employing methods like crystallization, chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo several types of reactions:
Oxidation: : It may react with strong oxidizing agents.
Reduction: : Suitable reducing conditions can reduce specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, strong acids, and bases.
Oxidation: : Produces ketones, carboxylic acids depending on the site of oxidation.
Reduction: : Produces alcohols, amines.
Substitution: : Yields various derivatives based on the substituents involved.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: : Used as an intermediate in complex organic synthesis, especially in the synthesis of heterocyclic compounds.
Biology: : May act as a biochemical probe to study specific biological pathways.
Medicine: : Potential as a pharmaceutical intermediate, especially in developing drugs with anti-inflammatory or analgesic properties.
Industry: : Utilized in creating specialized polymers or materials with specific properties.
Mecanismo De Acción
The compound's effects are mediated through:
Molecular Targets: : Enzymes, receptors, or other proteins that interact specifically with its functional groups.
Pathways Involved: : Modulation of biochemical pathways, which could include enzyme inhibition or activation, receptor binding, etc.
Comparación Con Compuestos Similares
Similar Compounds:
Ethyl 2-(2-(1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Ethyl 2-(2-((1-(2-(pyrrolidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Functional Groups: : The presence of the azepane ring makes it structurally unique, as compared to analogs with piperidine or pyrrolidine rings.
Chemical Reactivity: : Distinctive reactivity profile due to different ring strain and electronic effects from the azepane ring.
Applications: : Potential for unique biochemical interactions, making it valuable for specific research applications.
This detailed overview covers the essential aspects of "ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate," showcasing its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
ethyl 2-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-5-7-13-22(20)28-25(31)19-37(34,35)24-17-30(23-14-8-6-12-21(23)24)18-26(32)29-15-9-3-4-10-16-29/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYSBUVZDKJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2994800.png)



![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2994810.png)

![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)
![1-(3,4-Dichlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2994815.png)

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)


